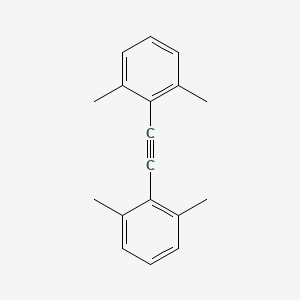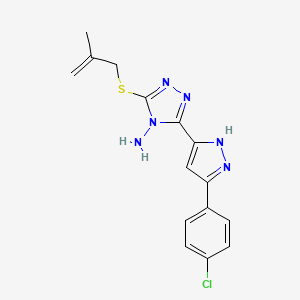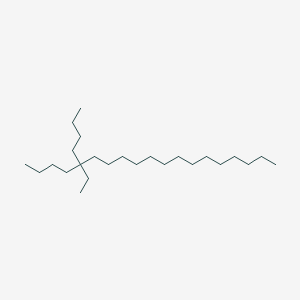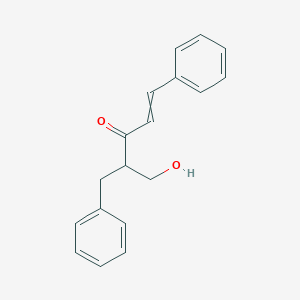![molecular formula C17H14N2O2S B12624975 {2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 918793-40-5](/img/structure/B12624975.png)
{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is an organic compound that features a biphenyl group linked to a thiazole ring through an amino group, with an acetic acid moiety attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Thiazole Ring Formation: The thiazole ring can be formed by reacting the biphenyl intermediate with a thioamide under acidic conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where the thiazole ring is treated with an amine.
Acetic Acid Attachment: Finally, the acetic acid moiety is attached to the thiazole ring through an esterification reaction.
Industrial Production Methods
Industrial production of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the biphenyl group to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.
Biology
Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules.
Enzyme Inhibition: It has potential as an inhibitor for certain enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry
作用機序
The mechanism of action of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The biphenyl group allows the compound to insert into hydrophobic pockets of proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl used in the past as a rubber antioxidant and dye intermediate.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety, used in plant growth regulation.
Tetrazole Derivatives: Compounds with a tetrazole ring that can substitute the carboxyl group, enhancing bioavailability and reducing toxicity.
Uniqueness
{2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its combination of a biphenyl group, thiazole ring, and acetic acid moiety. This structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
918793-40-5 |
|---|---|
分子式 |
C17H14N2O2S |
分子量 |
310.4 g/mol |
IUPAC名 |
2-[2-(4-phenylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H14N2O2S/c20-16(21)10-15-11-22-17(19-15)18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)(H,20,21) |
InChIキー |
IVIYGABULKBBQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)

![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)



![Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone](/img/structure/B12624946.png)

![Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B12624964.png)
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)

![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
